molecular formula C20H18N2O5 B213959 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Cat. No. B213959
M. Wt: 366.4 g/mol
InChI Key: YZSCPGHNBZEERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide, also known as MNPC, is a chemical compound that has been gaining attention in the scientific community for its potential use in various research applications. MNPC is a synthetic compound that was first developed in the late 1990s and has since been studied extensively for its mechanism of action and potential physiological effects.

Mechanism of Action

The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins involved in various cellular processes. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cell signaling and regulation.
Biochemical and Physiological Effects:
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one limitation of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide. One area of interest is in the development of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide derivatives with improved potency and selectivity. Another area of interest is in the development of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide-based therapies for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide and its potential physiological effects.

Synthesis Methods

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals and reagents. The synthesis method involves the reaction of 4-methyl-2-nitrophenol with formaldehyde in the presence of a base to form a nitrophenol intermediate. This intermediate is then reacted with 2-methylphenylamine and furan-2-carboxylic acid to form 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide.

Scientific Research Applications

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has been studied extensively for its potential use in various research applications. One of the primary areas of research has been in the field of cancer research. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders.

properties

Product Name

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-13-7-9-18(17(11-13)22(24)25)26-12-15-8-10-19(27-15)20(23)21-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

YZSCPGHNBZEERB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C)[N+](=O)[O-]

Origin of Product

United States

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